N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-[5-(2-Chlorobenzyl)-1,3-thiazol-2-yl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound featuring a bicyclic 4,5,6,7-tetrahydro-1-benzothiophene core substituted with a methyl group at position 6 and a carboxamide group at position 3. The carboxamide nitrogen is linked to a 1,3-thiazol-2-yl moiety, which is further substituted with a 2-chlorobenzyl group at position 4. While direct biological data are unavailable in the provided evidence, its synthesis likely follows established protocols for amide coupling, as seen in analogous compounds (e.g., HATU-mediated reactions in dimethylformamide) .
Properties
Molecular Formula |
C20H19ClN2OS2 |
|---|---|
Molecular Weight |
403.0 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H19ClN2OS2/c1-12-6-7-15-16(11-25-18(15)8-12)19(24)23-20-22-10-14(26-20)9-13-4-2-3-5-17(13)21/h2-5,10-12H,6-9H2,1H3,(H,22,23,24) |
InChI Key |
YYVWFNZPHBVEAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorobenzyl group. The final step involves the formation of the benzothiophene ring and the carboxamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorobenzyl group.
Scientific Research Applications
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound incorporates a 1,3-thiazole ring, which provides distinct electronic properties due to sulfur and nitrogen atoms. The 2-chlorobenzyl group in the target compound introduces steric bulk and lipophilicity, similar to the 2-chlorophenyl moiety in ’s analog. Both groups may enhance target binding via hydrophobic or π-π interactions.
Synthetic Approaches :
- Amide bond formation using HATU and DIPEA in DMF is a common strategy for coupling carboxylic acids and amines in this compound class, as demonstrated in .
Physicochemical Implications :
- The hydrochloride salt in ’s compound improves aqueous solubility, a critical factor for bioavailability. The target compound’s neutral thiazole group may reduce solubility compared to ionizable analogs .
Research Findings and Methodological Insights
While direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence, structural analysis methodologies are well-documented:
- Crystallography Tools : Programs like SHELXL and WinGX are widely used for small-molecule refinement and crystallographic data interpretation, suggesting these tools may apply to determining the target compound’s conformation .
- Hydrogen Bonding Patterns: The presence of carboxamide and heterocyclic groups in these compounds implies participation in hydrogen-bonding networks, which can be analyzed using graph-set notation (as discussed in ) to predict crystal packing or intermolecular interactions .
Biological Activity
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring and a benzothiophene moiety. Its molecular formula is with a molecular weight of approximately 439.87 g/mol. The presence of chlorine and various functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Recent studies have highlighted the compound's activity against various pathogens and its potential therapeutic effects. Below are summarized findings from key research articles.
Antimicrobial Activity
- Anti-Tubercular Activity : A study evaluating benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.08 to 0.32 μM, indicating strong anti-tubercular properties .
- Cholinesterase Inhibition : Another study focused on benzothiophene derivatives found that certain compounds inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease treatment. The IC50 values for the most active compounds were comparable to standard inhibitors like galantamine .
Cytotoxicity Studies
The cytotoxicity of this compound was assessed using various cell lines. The results indicated that at therapeutic concentrations, the compound did not exhibit significant cytotoxic effects on human neuroblastoma SH-SY5Y cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the thiazole and benzothiophene moieties can enhance biological activity. For instance:
- Chlorine Substitution : The presence of chlorine at specific positions appears to improve the inhibitory activity against M. tuberculosis.
- Hybrid Structures : Compounds that combine different pharmacophores often show enhanced potency against multiple biological targets.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
